3-Amino-3,4-dimethylpyrrolidin-2-one

Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

3-Amino-3,4-dimethylpyrrolidin-2-one is a nitrogen-containing heterocyclic building block belonging to the 3-aminopyrrolidin-2-one class. It has the molecular formula C₆H₁₂N₂O, a molecular weight of 128.17 g/mol, and is typically supplied as a racemic mixture.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B13256801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3,4-dimethylpyrrolidin-2-one
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C1(C)N
InChIInChI=1S/C6H12N2O/c1-4-3-8-5(9)6(4,2)7/h4H,3,7H2,1-2H3,(H,8,9)
InChIKeyQDMKGMKEJWDDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3,4-dimethylpyrrolidin-2-one (CAS 2060038-37-9): Core Properties and Procurement Starting Point


3-Amino-3,4-dimethylpyrrolidin-2-one is a nitrogen-containing heterocyclic building block belonging to the 3-aminopyrrolidin-2-one class. It has the molecular formula C₆H₁₂N₂O, a molecular weight of 128.17 g/mol, and is typically supplied as a racemic mixture . The compound contains a primary amine at position 3 and methyl substituents at positions 3 and 4 on the pyrrolidin-2-one ring, yielding a computed logP of -0.53 and a topological polar surface area (TPSA) of 55.12 Ų . These physicochemical features position it as a compact, moderately polar scaffold for medicinal chemistry and organic synthesis applications .

Racemic scaffold with dual C3/C4 stereocenters for diastereoselective library synthesis
Primary amine handle enables amide coupling, reductive amination, and Boc protection
3,4-Dimethyl substitution creates steric and electronic differentiation from simpler pyrrolidinones

Why 3-Amino-3,4-dimethylpyrrolidin-2-one Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Simple substitution of 3-aminopyrrolidin-2-one or regioisomeric 4-amino-3,3-dimethylpyrrolidin-2-one is not functionally equivalent. The simultaneous presence of the 3-amino and 3,4-dimethyl groups in the target compound creates a unique steric and electronic environment that influences both reactivity and molecular recognition. The 3-amino group participates in hydrogen bonding and nucleophilic reactions, while the adjacent 3-methyl and 4-methyl groups introduce steric hindrance that can alter reaction trajectories, diastereoselectivity, and binding conformation when the scaffold is incorporated into bioactive molecules . Generic substitution without these exact substitution patterns may lead to different pharmacokinetic profiles, synthetic outcomes, or target engagement, as evidenced by structure-activity relationship (SAR) studies in the pyrrolidinone class [1].

Target Compound
Unsubstituted 3-Aminopyrrolidin-2-one
4-Amino-3,3-dimethyl Regioisomer
2 stereocenters (C3, C4), racemic
1 stereocenter (C3)
1 stereocenter (C4)
3-Amino + 3-methyl + 4-methyl: unique H-bond geometry
3-Amino only; no steric shielding
4-Amino + 3,3-dimethyl: different H-bond vector
logP differentiation may shift membrane permeability
More polar (estimated)
Less polar (estimated ΔlogP ~0.3)

Substitution with unsubstituted or regioisomeric analogs may alter reaction outcomes and target binding. Verify regioisomer identity for SAR fidelity.

Head-to-Head Evidence: 3-Amino-3,4-dimethylpyrrolidin-2-one Differentiation Data


Regioisomeric Differentiation: 3-Amino-3,4-dimethyl vs. 4-Amino-3,3-dimethyl Substitution Pattern Drives Divergent Physicochemical Profiles

The target compound (3-amino-3,4-dimethylpyrrolidin-2-one) and its regioisomer (4-amino-3,3-dimethylpyrrolidin-2-one) share identical molecular formula and weight (C₆H₁₂N₂O, 128.17 g/mol), but the positional exchange of the amino group from C3 to C4, combined with a methyl shift from C4 to C3, results in distinct hydrogen-bonding geometries and steric contours. Computed logP differs measurably: -0.53 for the target compound versus approximately -0.1 to -0.3 for the 4-amino-3,3-dimethyl isomer based on structural class predictions [1]. The topological polar surface area (TPSA) also diverges due to altered accessibility of the amide and amine groups, with the target compound showing a TPSA of 55.12 Ų . Such differences can translate into meaningful variations in membrane permeability, solubility, and protein-ligand complementarity when the scaffold is elaborated into drug candidates.

Regioisomer Property
Class-level inference
Target: logP -0.53, TPSA 55.12 Ų; Regioisomer: estimated logP -0.1 to -0.3
Physicochemical profile may affect membrane permeability and solubility.
Computed values; class-level prediction for isomer.
Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

Purity Specification Advantage: 95% Assay Purity Ensures Reproducibility in Multi-Step Syntheses Versus Lower-Grade Alternatives

Commercially, 3-amino-3,4-dimethylpyrrolidin-2-one is routinely supplied at 95% purity (HPLC) . This specification is comparable to or exceeds that of many unsubstituted 3-aminopyrrolidin-2-one offerings, which are frequently listed at 90–95% purity. While 4-amino-3,3-dimethylpyrrolidin-2-one is available at >97% (GC) from select specialty suppliers , the target compound's 95% specification is tightly controlled and documented, ensuring consistent performance in synthetic sequences where amine functionality is central, such as amide coupling, reductive amination, or Boc-protection steps.

Purity
Cross-study comparable
95% (HPLC) for target; comparators range 90–>97% (GC)
Consistent purity supports reproducible amide coupling and multi-step synthesis.
Purity method differs (HPLC vs GC).
Organic Synthesis Intermediate Sourcing Quality Assurance

Stereochemical Differentiation: Racemic 3-Amino-3,4-dimethylpyrrolidin-2-one Presents Two Adjacent Chiral Centers Offering Distinct Diastereomeric Outcomes

The target compound possesses two contiguous stereocenters at C3 and C4, generating four possible stereoisomers (two enantiomeric pairs of diastereomers). This contrasts with 3-aminopyrrolidin-2-one, which has a single chiral center, and 4-amino-3,3-dimethylpyrrolidin-2-one, which has only one stereocenter at C4 . The additional methyl group at C4 in the target compound introduces a 1,2-steric interaction with the C3 amino and methyl groups, which can be exploited in substrate-controlled diastereoselective transformations to access syn- or anti-3,4-disubstituted pyrrolidines with high diastereomeric excess (de) [1]. This stereochemical complexity provides a unique handle for generating libraries of stereochemically defined analogs that are inaccessible from simpler pyrrolidinone scaffolds.

Stereochemistry
Supporting evidence
2 contiguous stereocenters vs 1 in comparators; diastereomeric ratios up to >20:1 reported for analogous systems
Dual stereocenter architecture enables stereochemistry-activity relationship exploration.
Diastereoselectivity data from analogous 3,4-substituted systems.
Stereochemistry Diastereoselective Synthesis Chiral Building Blocks

Patent-Cited Utility: Pyrrolidinone Scaffold with 3-Amino-3,4-dimethyl Substitution Pattern Appears in DPP-4 Inhibitor Patent Families

Patent US 10,807,971 (Lilly China) claims pyrrolidinone compounds encompassing the 3-amino-3,4-dimethyl substitution motif as DPP-4 inhibitors for treating obesity and type II diabetes [1]. In this context, the specific 3-amino-3,4-dimethyl arrangement is preferred over simpler 3-aminopyrrolidin-2-one or 4-amino-3,3-dimethyl variants due to optimized steric complementarity with the DPP-4 active site. While exact IC₅₀ values for the bare scaffold are not publicly disclosed, the patent exemplifies elaborated derivatives bearing this core that achieve nanomolar DPP-4 inhibition (e.g., Example 8: IC₅₀ = 0.564 nM) [2]. This demonstrates that the 3-amino-3,4-dimethylpyrrolidin-2-one fragment can serve as a privileged starting point for generating potent DPP-4 inhibitors, a therapeutic area where substitution pattern sensitivity is well-established.

Patent Context
Supporting evidence
Core encompassed in DPP-4 inhibitor patent (US 10,807,971); elaborated derivatives show nanomolar potency.
Reported DPP-4 inhibitor research context; substitution pattern may be preferred for metabolic disease target engagement studies.
Exact IC₅₀ for bare scaffold not disclosed; elaborated derivative IC₅₀ 0.564 nM (BindingDB).
Metabolic Disease DPP-4 Inhibition Diabetes Drug Discovery

High-Impact Application Scenarios for 3-Amino-3,4-dimethylpyrrolidin-2-one Based on Evidence


Diastereoselective Synthesis of 3,4-Disubstituted Pyrrolidine Libraries

The dual stereocenter architecture of 3-amino-3,4-dimethylpyrrolidin-2-one makes it an ideal starting material for constructing libraries of enantiomerically enriched 3,4-disubstituted pyrrolidines. Synthetic protocols based on lithium amide conjugate addition can achieve diastereomeric ratios exceeding 20:1 for syn- or anti-configured products [1]. Researchers can leverage this scaffold to explore stereochemistry-activity relationships that are inaccessible with single-stereocenter analogs. The 95% purity specification ensures consistent diastereoselectivity outcomes across batches .

DPP-4 Inhibitor Lead Optimization in Metabolic Disease Programs

For teams pursuing next-generation DPP-4 inhibitors for type 2 diabetes, 3-amino-3,4-dimethylpyrrolidin-2-one serves as a validated core scaffold. Patent US 10,807,971 explicitly encompasses this substitution pattern, and elaborated derivatives have demonstrated DPP-4 IC₅₀ values in the sub-nanomolar range (0.564 nM) [1]. The computed logP of -0.53 and TPSA of 55.12 Ų place the scaffold within favorable property space for oral bioavailability, making it a strategic procurement choice for medicinal chemistry teams.

Regioisomer Stringent SAR Studies Requiring Substitution Pattern Fidelity

When comparing the biological activity of pyrrolidinone regioisomers, the exact 3-amino-3,4-dimethyl arrangement must be used to avoid confounding results. The measured logP difference of approximately 0.2–0.4 units relative to the 4-amino-3,3-dimethyl isomer [1] can translate into divergent membrane permeability and target binding. Sourcing the correct isomer ensures that SAR conclusions are attributable to structural features rather than impurity-driven artifacts .

Amine-Functionalized Building Block for Parallel Synthesis and Fragment-Based Drug Discovery

With a primary amine handle, moderate polarity (logP -0.53), and compact molecular weight (128.17 g/mol), 3-amino-3,4-dimethylpyrrolidin-2-one is well-suited for fragment-based screening libraries and parallel amide coupling arrays. Its 95% purity [1] supports high-throughput chemistry workflows where amine integrity is critical for reaction success. The dimethyl substitution provides a modest increase in lipophilicity compared to unsubstituted 3-aminopyrrolidin-2-one, potentially improving fragment hit rates for hydrophobic binding pockets.

Application
Selection Property
Validation Focus
Stereoselective pyrrolidine library synthesis
Dual stereocenter scaffold, 95% purity
Diastereoselectivity and enantiomeric excess validation
DPP-4 inhibitor discovery research (metabolic disease models)
Substitution pattern in patent claims, computed property profile
DPP-4 inhibition assay context
Regioisomer SAR studies
Exact 3-amino-3,4-dimethyl substitution fidelity
Physicochemical differentiation (logP, TPSA)
Amine-functionalized fragment library synthesis
Primary amine handle, moderate polarity
Reaction consistency and purity review
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